Cas no 93-10-7 (Quinoline-2-carboxylic acid)

Quinoline-2-carboxylic acid structure
Quinoline-2-carboxylic acid structure
商品名:Quinoline-2-carboxylic acid
CAS番号:93-10-7
MF:C10H7NO2
メガワット:173.168082475662
MDL:MFCD00006752
CID:34687
PubChem ID:7124

Quinoline-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Quinoline-2-carboxylic acid
    • 2-Quinolinecarboxylic acid
    • Quinoline-2-carboxylic acid (Quinaldic acid)
    • RARECHEM AL BO 1348
    • QUINALDINIC ACID
    • TIMTEC-BB SBB003820
    • 2-QUINOLINECARBOCYLIC ACID
    • Quinaldic Acid
    • 2-Carboxyquinoline
    • 2-Quinolinylcarboxylic acid
    • 2-Quinoline carboxylic acid
    • Quinaldate
    • 2-Quinolinecarboxylate
    • 2-quinaldic acid
    • Quinolinecarboxylic acid
    • 2-quinoline-carboxylic acid
    • QUINALDIC ACID, 99%
    • P90NWT719R
    • LOAUVZALPPNFOQ-UHFFFAOYSA-N
    • quinoline-2-carboxylic acid (quinaldic
    • Quinaldic acid (8CI)
    • 2-Quinolinic acid
    • NSC 4882
    • Quinolin-2-carboxylic acid
    • AC-2457
    • HY-W002011
    • Oprea1_469219
    • 1199266-78-8
    • BDBM50546252
    • ALBB-005959
    • NS00015184
    • AKOS000119019
    • DB02428
    • Chinaldinsaeure
    • CHEMBL1160559
    • Q0003
    • SCHEMBL39024
    • AI3-18872
    • 2-Quinolinylcarboxylate
    • Quinoline-2-carboxylic acid anion
    • 93-10-7
    • quinolinium-2-carboxylate
    • 26469-60-3
    • Cambridge id 5116923
    • 2,3-pyridinedicarboxylic acid (quinolinic acid)
    • Q17189267
    • bmse000417
    • FS-2156
    • BRN 0126322
    • SY001304
    • NSC-4882
    • C06325
    • AB00802
    • DB-023064
    • SDCCGMLS-0065930.P001
    • F1018-0303
    • AB01325078-02
    • S6366
    • W-100255
    • Quinaldinate
    • chinaldinsaure
    • QUINALDIC ACID [MI]
    • EINECS 202-218-3
    • UNII-P90NWT719R
    • 2-?Quinolinecarboxylic Acid
    • quinoline, 2-carboxy-
    • BP-13045
    • Quinolin-2-carboxylate
    • quinoline carboxylic acid
    • CS-W002011
    • Chinolin-2-carbonsA currencyure
    • MFCD00006752
    • Quinaldic acid, 98%
    • Quinaldic Acid, 2-Carboxyquinoline, 2-Quinolinic Acid, 2-Quinolinylcarboxylic Acid,Quinaldinic Acid, Quinolin-2-carboxylic Acid
    • Oprea1_509154
    • Z104473458
    • W-204258
    • 2-Chinolincarbonsaeure
    • STK500701
    • AK-830/25033071
    • NSC4882
    • HMS3604O18
    • HMS1648G18
    • 5-22-03-00183 (Beilstein Handbook Reference)
    • DTXSID6059079
    • NCGC00330664-01
    • EN300-19301
    • CHEBI:18386
    • WLN: T66 BNJ CVQ
    • MDL: MFCD00006752
    • インチ: 1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
    • InChIKey: LOAUVZALPPNFOQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC2C(=CC=CC=2)N=1)O
    • BRN: 0126322

計算された属性

  • せいみつぶんしりょう: 173.047678g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.6
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 173.047678g/mol
  • 単一同位体質量: 173.047678g/mol
  • 水素結合トポロジー分子極性表面積: 50.2Ų
  • 重原子数: 13
  • 複雑さ: 205
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色結晶、無臭。
  • 密度みつど: 1.2427 (rough estimate)
  • ゆうかいてん: 156-158 °C (lit.)
  • ふってん: 348.7°C at 760 mmHg
  • フラッシュポイント: 164.7℃
  • 屈折率: 1.5200 (estimate)
  • PH値: 3.0-3.5 (10g/l, H2O, 20℃)
  • ようかいど: 14g/l
  • すいようせい: 解体
  • PSA: 50.19000
  • LogP: 1.93300
  • ようかいせい: エタノールとアルカリ溶液に溶けやすく、水に微溶解する。
  • マーカー: 8046
  • FEMA: 2723

Quinoline-2-carboxylic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • RTECS番号:UZ9100000
  • 危険物標識: Xi
  • TSCA:Yes
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Inert atmosphere,2-8°C
  • 危険レベル:IRRITANT

Quinoline-2-carboxylic acid 税関データ

  • 税関コード:29334990
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Quinoline-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D484073-100g
QUINOLINE-2-CARBOXYLIC ACID
93-10-7 97%
100g
$140 2024-05-23
TRC
Q700490-25000mg
2-​Quinolinecarboxylic Acid
93-10-7
25g
$127.00 2023-05-17
Enamine
EN300-19301-50.0g
quinoline-2-carboxylic acid
93-10-7 95.0%
50.0g
$68.0 2025-03-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10192-5g
Quinaldic acid, 98%
93-10-7 98%
5g
¥889.00 2023-03-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4780-100 mg
Quinaldic acid
93-10-7 99.82%
100MG
¥459.00 2022-04-26
TRC
Q700490-5g
2-​Quinolinecarboxylic Acid
93-10-7
5g
$ 63.00 2023-09-06
Fluorochem
036133-10g
2-Quinolinecarboxylic acid
93-10-7 98%
10g
£15.00 2022-03-01
ChemScence
CS-W002011-100g
Quinoline-2-carboxylic acid
93-10-7 99.97%
100g
$74.0 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
Q110294-100g
Quinoline-2-carboxylic acid
93-10-7 98%
100g
¥554.90 2023-09-01
Life Chemicals
F1018-0303-2.5g
quinoline-2-carboxylic acid
93-10-7 95%+
2.5g
$40.0 2023-09-07

Quinoline-2-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  rt → 55 °C; 60 min, 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  60 min, 55 °C; 1 h, 55 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
リファレンス
Synthesis of quinaldic acid
Li, Xiao-qing; Fang, Wei-guo, Zhejiang Huagong, 2011, 42(9), 17-18

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol ,  Water ;  12 h, 50 °C
リファレンス
Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene
Zhong, Qi-Di; Xue, Yun-Zhou; Yan, Hong; Song, Xiu-Qing; Zhong, Ru-Gang, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen bromide Solvents: Acetic acid ,  Water
リファレンス
Quinolines. I. Synthesis of quinaldic acid and some of its amide derivatives
Davis, Jefferson W. Jr., Journal of Organic Chemistry, 1959, 24, 1691-4

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water Catalysts: 1H-Imidazolium, 3-[2,6-bis(1-methylethyl)phenyl]-1-(3-sulfopropyl)-, inner salt Solvents: Dimethylformamide ;  4 - 24 h, rt
リファレンス
Oxidative carboxylation of arylaldehydes with water by a sulfoxylalkyl-substituted N-heterocyclic carbene catalyst
Yoshida, Masahiro; Katagiri, Yuki; Zhu, Wen-Bin; Shishido, Kozo, Organic & Biomolecular Chemistry, 2009, 7(19), 4062-4066

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ,  Water ;  8 h, pH 9.8 - 10.1, rt
リファレンス
Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to "Anelli" and "Pinnick" Oxidations
Rafiee, Mohammad ; Konz, Zachary M.; Graaf, Matthew D.; Koolman, Hannes F.; Stahl, Shannon S., ACS Catalysis, 2018, 8(7), 6738-6744

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Nickel hydroxide oxide (Ni(OH)O) Solvents: tert-Butanol ,  Water
リファレンス
Electrochemical Oxidation of Alcohols Using Nickel Oxide Hydroxide as Heterogeneous Electrocatalyst in Batch and Continuous Flow
Jud, Wolfgang; Salazar, Chase A.; Imbrogno, Joseph ; Verghese, Jenson; Guinness, Steven M.; et al, Organic Process Research & Development, 2022, 26(5), 1486-1495

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation method of quinoline-2-formic acid and its derivatives
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: 2-(Trimethylsilyl)ethanol Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene Solvents: Toluene ;  24 h, 110 °C; 110 °C → 23 °C
1.2 Reagents: Tetrabutylammonium fluoride ;  2 h, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Nickel-Catalyzed Conversion of Amides to Carboxylic Acids
Knapp, Rachel R.; Bulger, Ana S.; Garg, Neil K., Organic Letters, 2020, 22(7), 2833-2837

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  85 °C; 80 °C; 4 min, 85 °C
リファレンス
Process for synthesis of benzopyridinecarboxylic acid
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Selenium dioxide Solvents: 1,4-Dioxane ;  1 h, 50 °C
リファレンス
Improved oxidation of an active methyl group of N-heteroaromatic compounds by selenium dioxide in the presence of tert-butyl hydroperoxide
Tagawa, Yoshinobu; Yamashita, Katsuya; Higuchi, Yoshitaka; Goto, Yoshinobu, Heterocycles, 2003, 60(4), 953-957

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Acetonitrile ,  Water ;  overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl ,  Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
リファレンス
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C; 80 °C → rt
1.2 Solvents: Water ;  acidified, rt
リファレンス
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
Quinoline series. V. Preparation of some α-dialkylaminomethyl-2-quinolinemethanols
Campbell, Kenneth N.; Helbing, Clarence H.; Kerwin, James F., Journal of the American Chemical Society, 1946, 68, 1840-3

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Formic acid ,  Water
リファレンス
The oxidation of aromatic aldehydes to carboxylic acids using hydrogen peroxide in formic acid
Dodd, Robert H.; Le Hyaric, Mireille, Synthesis, 1993, (3), 295-7

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Nitrogen dioxide Catalysts: N-Hydroxyphthalimide Solvents: Acetic acid
リファレンス
Remarkable effect of nitrogen dioxide for N-hydroxyphthalimide-catalyzed aerobic oxidation of methylquinolines
Sakaguchi, Satoshi; Shibamoto, Akihiro; Ishii, Yasutaka, Chemical Communications (Cambridge, 2002, (2), 180-181

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Iron Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  40 min, 95 °C; 95 °C → rt
1.2 Reagents: Potassium hydroxide ;  30 min, 95 °C; 95 °C → rt
リファレンス
A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes
Li, An-Hu; Ahmed, Eilaf; Chen, Xin; Cox, Matthew; Crew, Andrew P.; et al, Organic & Biomolecular Chemistry, 2007, 5(1), 61-64

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  4 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
リファレンス
Eco-efficient synthesis of 2-quinaldic acids from furfural
Li, Minghao; Dong, Xiaohan; Zhang, Na; Jerome, Francois; Gu, Yanlong, Green Chemistry, 2019, 21(17), 4650-4655

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt; 40 min, rt; 3 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
リファレンス
Synthesis and biological evaluation of quinoline-polyamine derivatives
Luo, Wen; Zhang, Zhen; Wang, Chaojie, Youji Huaxue, 2013, 33(1), 125-131

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  5 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Green preparation of carboxylic acid
, China, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer
Tan, Wen-Yun; Lu, Yi; Zhao, Jing-Feng; Chen, Wen; Zhang, Hongbin, Organic Letters, 2021, 23(17), 6648-6653

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt; 40 min, rt; 3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid ;  pH 3 - 4
リファレンス
Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates
Luo, Wen; Huang, Kai; Zhang, Zhen; Hong, Chen; Wang, Chao-jie, Yaoxue Xuebao, 2013, 48(2), 269-275

Quinoline-2-carboxylic acid Raw materials

Quinoline-2-carboxylic acid Preparation Products

Quinoline-2-carboxylic acid 関連文献

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